molecular formula C14H23NO4S2 B14673140 S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate CAS No. 38914-76-0

S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate

Cat. No.: B14673140
CAS No.: 38914-76-0
M. Wt: 333.5 g/mol
InChI Key: ODCRDIUZBXHSBN-UHFFFAOYSA-N
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Description

S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate is a complex organic compound with the molecular formula C13H21NO4S2 This compound is characterized by the presence of a thiosulfate group, which is known for its reactivity and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-(p-Methoxyphenyl)butylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with sodium thiosulfate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced monitoring systems can help achieve consistent product quality and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate undergoes various types of chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced to yield thiol-containing products.

    Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from the reactions of this compound include sulfonate derivatives, thiol-containing compounds, and substituted amines. These products have various applications in chemical synthesis and industrial processes.

Scientific Research Applications

S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases and conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate include:

  • S-(2-((4-(3-Methoxyphenyl)butyl)amino)ethyl) hydrogen thiosulfate
  • S-(3-aminopropyl) hydrogen thiosulfate
  • Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration and the presence of the p-methoxyphenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

38914-76-0

Molecular Formula

C14H23NO4S2

Molecular Weight

333.5 g/mol

IUPAC Name

1-methoxy-4-[4-(1-sulfosulfanylpropan-2-ylamino)butyl]benzene

InChI

InChI=1S/C14H23NO4S2/c1-12(11-20-21(16,17)18)15-10-4-3-5-13-6-8-14(19-2)9-7-13/h6-9,12,15H,3-5,10-11H2,1-2H3,(H,16,17,18)

InChI Key

ODCRDIUZBXHSBN-UHFFFAOYSA-N

Canonical SMILES

CC(CSS(=O)(=O)O)NCCCCC1=CC=C(C=C1)OC

Origin of Product

United States

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